4,4,5,5,5-Pentafluoropentane-1-thiol

Descripción general

Descripción

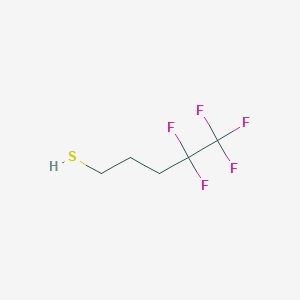

4,4,5,5,5-Pentafluoropentane-1-thiol is an organic compound with the molecular formula C5H7F5S. It is a colorless liquid known for its strong and pungent odor. This compound is notable for its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4,5,5,5-Pentafluoropentane-1-thiol can be synthesized through several methods. One common approach involves the reaction of pentafluoropropane with thiol compounds under controlled conditions. Another method includes the reaction of 4,4,5,5,5-pentafluoropentanol with thiolating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using fluorinated intermediates. The process often requires specialized equipment to handle the highly reactive and corrosive nature of the fluorinated compounds .

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5,5-Pentafluoropentane-1-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert it into simpler thiol compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted thiol compounds. These products are often used as intermediates in further chemical synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis

4,4,5,5,5-Pentafluoropentane-1-thiol serves as a valuable reagent in organic synthesis. Its ability to participate in various chemical reactions makes it useful for preparing fluorinated compounds. For example:

- Fluorination Reactions : It can be utilized in the synthesis of fluorinated pharmaceuticals and agrochemicals. The compound is known to interact with cytochrome P450 enzymes, which are crucial for metabolizing xenobiotics .

Biological Research

The compound is being studied for its potential biological activities:

- Anticancer Properties : Research indicates that this compound can be utilized in the synthesis of fulvestrant 11β isomers, which demonstrate antiproliferative activity against MCF-7 breast cancer cells . This application highlights its potential role in drug development.

Industrial Applications

In industry, this compound is used for producing specialty chemicals:

- Surfactants and Lubricants : The compound's unique properties allow it to be used as an intermediate in the production of surfactants and lubricants that require fluorinated components.

- Polymer Additives : It is also incorporated into polymer formulations to enhance performance characteristics.

Case Study 1: Anticancer Drug Development

A notable study explored the synthesis of fulvestrant derivatives using this compound. The derivatives showed promising results in inhibiting the growth of MCF-7 cells. This research emphasizes the compound's potential as a building block for developing new anticancer agents .

Case Study 2: Fluorinated Surfactants

Another study investigated the use of this compound in creating novel fluorinated surfactants. These surfactants exhibited superior performance in reducing surface tension compared to non-fluorinated counterparts. The findings suggest that incorporating this thiol can significantly enhance the efficacy of surfactants used in various industrial applications.

Data Tables

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Reagent for fluorination | Enables production of fluorinated compounds |

| Biological Research | Anticancer drug precursor | Shows antiproliferative effects on breast cancer cells |

| Industrial Chemistry | Production of surfactants | Enhances performance characteristics |

Mecanismo De Acción

The mechanism of action of 4,4,5,5,5-Pentafluoropentane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. These interactions can affect cellular pathways and biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5,5-Pentafluoro-1-pentanol: Similar in structure but contains a hydroxyl group instead of a thiol group.

4,4,5,5,5-Pentafluoropentane: Lacks the thiol group, making it less reactive in certain chemical reactions

Uniqueness

4,4,5,5,5-Pentafluoropentane-1-thiol is unique due to its combination of a thiol group and multiple fluorine atoms. This combination imparts high reactivity and stability, making it valuable in specialized chemical syntheses and industrial applications .

Actividad Biológica

4,4,5,5,5-Pentafluoropentane-1-thiol (C5H2F5S) is a fluorinated thiol compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by a pentafluorinated carbon chain attached to a thiol group. Its structure can be represented as follows:

The presence of fluorine atoms significantly alters the chemical reactivity and stability of the compound compared to non-fluorinated analogs.

The biological activity of this compound primarily involves its role as an alkylating agent . It can modify nucleophilic sites on proteins and nucleic acids, leading to alterations in cellular function and signaling pathways. This mechanism is crucial for its potential therapeutic effects in cancer treatment .

Key Mechanisms:

- Alkylation : The thiol group can form covalent bonds with various biomolecules.

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions due to the presence of the thiol group.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. It has been investigated as a potential agent for treating cancers characterized by overexpression of EZH2 (Enhancer of Zeste Homolog 2), which is implicated in various malignancies including prostate and breast cancer .

Case Study: EZH2-Mediated Cancer

In a study involving EZH2-mediated cancers, this compound was used in conjunction with other compounds to evaluate its efficacy in inhibiting tumor growth. The results demonstrated significant reductions in cell viability in cancer cell lines treated with this thiol compound .

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, its solubility in organic solvents suggests potential for absorption and distribution within biological systems. Further studies are required to elucidate its metabolic pathways and elimination routes.

Propiedades

IUPAC Name |

4,4,5,5,5-pentafluoropentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5S/c6-4(7,2-1-3-11)5(8,9)10/h11H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRFWLLFSGXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456573 | |

| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148757-88-4 | |

| Record name | 4,4,5,5,5-Pentafluoropentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.